(3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
(3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 10H-phenothiazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
(3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Phenothiazine derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone is primarily related to its interaction with biological targets and pathways. The compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, phenothiazine derivatives are known to inhibit the activity of certain enzymes involved in cell signaling pathways, which can result in antiproliferative effects on cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
(4-(10H-phenothiazin-10-yl)phenyl)(3,4-dimethylphenyl)methanone: This compound has a similar phenothiazine core but with a dimethylphenyl group instead of a dichlorophenyl group.
4-(10H-phenothiazin-10-yl)benzaldehyde: This compound features a phenothiazine core with a benzaldehyde group, differing from the dichlorophenyl group in the target compound.
Uniqueness
(3,4-dichlorophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H11Cl2NOS |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H11Cl2NOS/c20-13-10-9-12(11-14(13)21)19(23)22-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)22/h1-11H |
InChI Key |
VQOSSKMEHHIJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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